Cas no 1150271-30-9 (1-(2-(4-Bromophenoxy)ethyl)pyrazole)

1-(2-(4-Bromophenoxy)ethyl)pyrazole is a brominated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a pyrazole ring linked to a 4-bromophenoxyethyl group, offering versatility as an intermediate in synthetic chemistry. The bromine substituent enhances reactivity, facilitating further functionalization via cross-coupling reactions, while the ether linkage provides stability. This compound may serve as a key building block in the development of biologically active molecules, including kinase inhibitors or pesticidal agents. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. High purity and consistent synthesis protocols ensure reliability in research applications.
1-(2-(4-Bromophenoxy)ethyl)pyrazole structure
1150271-30-9 structure
Product Name:1-(2-(4-Bromophenoxy)ethyl)pyrazole
CAS No:1150271-30-9
MF:C11H11BrN2O
MW:267.121841669083
MDL:MFCD11855961
CID:857421
PubChem ID:46739423
Update Time:2025-10-28

1-(2-(4-Bromophenoxy)ethyl)pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-(4-BROMOPHENOXY)ETHYL)PYRAZOLE
    • 1-(2-(4-Bromophenoxy)ethyl)-1H-pyrazole
    • 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole
    • 4-[2-(1H-Pyrazol-1-yl)ethoxy]bromobenzene
    • 1-[2-(4-bromophenoxy)ethyl]pyrazole
    • 1150271-30-9
    • DB-362671
    • MFCD11855961
    • AKOS010753246
    • DTXSID30675028
    • AS-43049
    • BRGYKVOROQGFLJ-UHFFFAOYSA-N
    • SCHEMBL15300912
    • AWB27130
    • 1H-Pyrazole, 1-[2-(4-bromophenoxy)ethyl]-
    • CS-0212149
    • 1-(2-(4-Bromophenoxy)ethyl)pyrazole
    • MDL: MFCD11855961
    • Inchi: 1S/C11H11BrN2O/c12-10-2-4-11(5-3-10)15-9-8-14-7-1-6-13-14/h1-7H,8-9H2
    • InChI Key: BRGYKVOROQGFLJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)OCCN1C=CC=N1

Computed Properties

  • Exact Mass: 266.00500
  • Monoisotopic Mass: 266.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • PSA: 27.05000
  • LogP: 2.72460

1-(2-(4-Bromophenoxy)ethyl)pyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(2-(4-Bromophenoxy)ethyl)pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:1150271-30-9)1-(2-(4-Bromophenoxy)ethyl)pyrazole
Order Number:A1108769
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:52
Price ($):255.0
Email:sales@amadischem.com

Additional information on 1-(2-(4-Bromophenoxy)ethyl)pyrazole

1-(2-(4-Bromophenoxy)ethyl)pyrazole: A Comprehensive Overview

The compound with CAS No. 1150271-30-9, commonly referred to as 1-(2-(4-Bromophenoxy)ethyl)pyrazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle, and incorporates a bromophenoxy group, which adds complexity and functionality to its structure. The combination of these structural elements makes 1-(2-(4-Bromophenoxy)ethyl)pyrazole a promising candidate for various applications, particularly in drug discovery and material science.

Pyrazole derivatives have been extensively studied due to their unique electronic properties and versatility in forming hydrogen bonds. The presence of the bromophenoxy group further enhances the compound's potential by introducing additional electronic effects and structural diversity. Recent studies have highlighted the role of such compounds in modulating biological targets, such as enzymes and receptors, which are critical in disease pathways. For instance, research has shown that 1-(2-(4-Bromophenoxy)ethyl)pyrazole exhibits potential anti-inflammatory and antioxidant activities, making it a valuable lead compound for therapeutic development.

The synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrazole involves a multi-step process that typically begins with the preparation of the bromophenol derivative. This is followed by etherification to introduce the phenoxy group and subsequent coupling reactions to form the pyrazole ring. The optimization of these steps is crucial to ensure high yields and purity, which are essential for downstream applications. Advanced techniques, such as microwave-assisted synthesis and catalytic methods, have been employed to streamline the production process, making it more efficient and scalable.

In terms of applications, 1-(2-(4-Bromophenoxy)ethyl)pyrazole has shown promise in several areas. In pharmacology, its ability to interact with biological systems has been explored in preclinical studies. For example, it has demonstrated potential as an inhibitor of certain kinases involved in cancer progression. Additionally, its unique electronic properties make it a candidate for use in organic electronics, where it could serve as a component in light-emitting diodes (LEDs) or sensors.

Recent advancements in computational chemistry have further enhanced our understanding of 1-(2-(4-Bromophenoxy)ethyl)pyrazole's properties. Molecular docking studies have revealed its binding affinities to various protein targets, providing insights into its mechanism of action. Furthermore, density functional theory (DFT) calculations have been used to analyze its electronic structure, shedding light on its reactivity and stability under different conditions.

The environmental impact of 1-(2-(4-Bromophenoxy)ethyl)pyrazole is another area of interest. As industries increasingly prioritize sustainability, there is a growing need to assess the eco-friendliness of chemical compounds. Preliminary studies suggest that this compound exhibits moderate biodegradability under aerobic conditions, which is a positive indicator for its potential use in sustainable chemical processes.

In conclusion, 1-(2-(4-Bromophenoxy)ethyl)pyrazole (CAS No. 1150271-30-9) stands out as a versatile and intriguing molecule with a wide range of potential applications. Its unique structure, combined with recent research findings, positions it as a valuable asset in both academic and industrial settings. As ongoing studies continue to uncover new aspects of its properties and functionality, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:1150271-30-9)1-(2-(4-Bromophenoxy)ethyl)pyrazole
A1108769
Purity:99%
Quantity:5g
Price ($):255.0
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